molecular formula C11H12N2O3S2 B2847738 2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide CAS No. 1396876-00-8

2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide

Cat. No. B2847738
CAS RN: 1396876-00-8
M. Wt: 284.35
InChI Key: BWLMSBKCJMVFRQ-UHFFFAOYSA-N
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Description

“2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide” is a compound that contains thiazole and sulfonamide groups . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized . The authors suggest that the effect of the compound could be due to methyl, fluoro, and methoxy groups which are attached to phenoxy, benzoyl, and the phenyl ring of thiazole, respectively .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its constituent groups. It contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . It also contains a phenoxy group and a sulfonamide group .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide in lab experiments is its broad spectrum of biological activities. It exhibits anti-inflammatory, antimicrobial, and antitumor effects, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects on some cell lines, which may limit its use in certain research applications.

Future Directions

There are several future directions for the research of 2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide. One area of research could be the development of more potent derivatives of this compound with improved therapeutic properties. Another area of research could be the investigation of the molecular mechanisms underlying its biological activities. Additionally, the potential use of this compound in combination with other drugs or therapies could also be explored. Overall, the research on this compound holds promise for the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide involves the reaction of 2-aminobenzenethiol with 2-bromoethanol in the presence of potassium carbonate to yield 2-(2-hydroxyethylthio)aniline. This intermediate is then reacted with 2-chloroethanesulfonyl chloride in the presence of triethylamine to yield the final product, this compound.

Scientific Research Applications

2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to exhibit antitumor effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-phenoxy-N-(1,3-thiazol-2-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c14-18(15,13-11-12-6-8-17-11)9-7-16-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLMSBKCJMVFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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